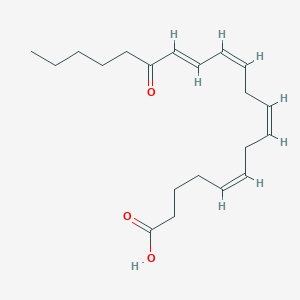

15-KETE

Description

Structure

3D Structure

Properties

CAS No. |

81416-72-0 |

|---|---|

Molecular Formula |

C20H30O3 |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

(5E,8Z,11Z,13Z)-15-oxoicosa-5,8,11,13-tetraenoic acid |

InChI |

InChI=1S/C20H30O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8+,11-9-,17-14- |

InChI Key |

YGJTUEISKATQSM-CHCUHQEOSA-N |

Isomeric SMILES |

CCCCCC(=O)/C=C\C=C/C/C=C\C/C=C/CCCC(=O)O |

Canonical SMILES |

CCCCCC(=O)C=CC=CCC=CCC=CCCCC(=O)O |

physical_description |

Solid |

Synonyms |

15-KETE 15-keto-5,8,11,13-eicosatetraenoic acid |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Function of 15-Keto-Eicosatetraenoic Acid (15-KETE): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Keto-Eicosatetraenoic Acid (15-KETE) is a metabolite of arachidonic acid, produced via the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Historically considered an inactive metabolite, emerging evidence has revealed its significant and diverse biological activities. This compound is now recognized as a signaling molecule implicated in a range of physiological and pathological processes, including cell proliferation, migration, inflammation, and tissue remodeling. This technical guide provides an in-depth overview of the biological functions of this compound, with a focus on its core signaling pathways, quantitative data, and detailed experimental protocols for its study.

Core Biological Functions of this compound

This compound exerts its biological effects through interactions with multiple cellular targets, leading to the modulation of key signaling cascades. Its functions are context-dependent, varying with cell type and physiological conditions.

-

Regulation of Cell Proliferation and Migration: this compound has been shown to promote the proliferation and migration of certain cell types, particularly endothelial and smooth muscle cells. This activity is crucial in processes such as angiogenesis and vascular remodeling. For instance, under hypoxic conditions, this compound enhances DNA synthesis and facilitates the transition of cells from the G0/G1 phase to the S phase of the cell cycle.[1]

-

Modulation of Inflammatory Responses: While its precursor, PGE2, is a potent pro-inflammatory mediator, this compound can exhibit more nuanced effects, sometimes acting to terminate or switch inflammatory signals.[2] It can influence the production of cytokines, key mediators of inflammation, although the precise nature of this regulation is still under investigation.

-

Interaction with Prostaglandin Receptors: this compound can bind to and activate prostanoid EP receptors, specifically EP2 and EP4. However, it often acts as a partial or biased agonist compared to PGE2, leading to different downstream signaling outcomes.[2] This differential activation allows for a finer tuning of prostaglandin-mediated responses.

-

Activation of Peroxisome Proliferator-Activated Receptors (PPARs): this compound has been identified as a ligand for PPAR-γ, a nuclear receptor that plays a critical role in lipid metabolism, inflammation, and cell differentiation.[3] This interaction links this compound to the regulation of gene expression for a wide array of proteins involved in these processes.

Key Signaling Pathways

The biological functions of this compound are mediated through several distinct signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapeutics.

ERK1/2 Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) 1/2 pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. This compound has been shown to activate this pathway in pulmonary artery endothelial and smooth muscle cells.[1][4]

Prostaglandin EP Receptor Signaling

This compound can bind to EP2 and EP4 receptors, which are G-protein coupled receptors (GPCRs). While PGE2 is a full agonist, this compound acts as a partial or biased agonist, leading to a differential activation of downstream signaling, primarily through the Gαs-cAMP pathway.[2]

PPAR-γ Signaling Pathway

As a PPAR-γ agonist, this compound can translocate to the nucleus, where it binds to and activates the PPAR-γ/RXR heterodimer. This complex then binds to Peroxisome Proliferator Response Elements (PPREs) on the DNA, regulating the transcription of target genes.[3]

Quantitative Data

The following tables summarize the available quantitative data for this compound and its precursor, PGE2, in relation to EP receptor binding and activation.

Table 1: Comparative Receptor Binding and Activation of 15-Keto-PGE2 and PGE2

| Ligand | Receptor | Assay Type | Parameter | Value | Reference |

| PGE2 | EP2 | cAMP Formation | EC50 | 135 pM | [2] |

| 15-Keto-PGE2 | EP2 | cAMP Formation | EC50 | 426 nM | [2] |

| PGE2 | EP4 | cAMP Formation | Emax | 10.7 ± 0.308 pmol | [2] |

| 15-Keto-PGE2 | EP4 | cAMP Formation | Emax | 5.64 ± 0.524 pmol | [2] |

Note: Further quantitative data on the effects of this compound on cell proliferation (IC50/EC50 values) and specific cytokine production levels are currently limited in the public domain and represent an area for future research.

Experimental Protocols

Detailed methodologies are essential for the accurate investigation of this compound's biological functions. The following sections provide protocols for key experiments.

Western Blot for Phospho-ERK1/2

This protocol details the detection of ERK1/2 phosphorylation in response to this compound stimulation.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Serum-starve the cells for 12-24 hours before treatment with various concentrations of this compound for specified time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

EP Receptor Competitive Radioligand Binding Assay

This assay determines the binding affinity of this compound for EP receptors by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the EP receptor of interest.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled PGE2), and competitive binding (membranes + radioligand + increasing concentrations of this compound).

-

Incubation: Incubate the plate to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand.

-

Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding and determine the Ki value for this compound.

PPAR-γ Transcriptional Activation Assay (Luciferase Reporter Assay)

This cell-based assay quantifies the ability of this compound to activate PPAR-γ-mediated gene transcription.

Methodology:

-

Cell Transfection: Co-transfect cells with a PPAR-γ expression vector and a luciferase reporter plasmid containing PPREs.

-

Cell Treatment: Treat the transfected cells with various concentrations of this compound.

-

Cell Lysis: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., β-galactosidase activity or total protein) and plot the fold activation against the concentration of this compound to determine the EC50.

Cell Proliferation Assay (WST-1/MTT)

This colorimetric assay measures cell proliferation based on the metabolic activity of viable cells.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.

-

Treatment: Treat the cells with various concentrations of this compound for the desired duration.

-

Reagent Addition: Add WST-1 or MTT reagent to each well and incubate.

-

Absorbance Measurement: If using MTT, add a solubilizing agent. Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation relative to the untreated control and determine the EC50 or IC50 value.

Cytokine Quantification (ELISA)

This assay quantifies the concentration of specific cytokines (e.g., IL-6, TNF-α) in cell culture supernatants following treatment with this compound.

Methodology:

-

Sample Collection: Collect cell culture supernatants after treating cells with this compound.

-

ELISA Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Block the plate to prevent non-specific binding.

-

Add standards and samples to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate that produces a colorimetric signal.

-

-

Absorbance Measurement: Measure the absorbance using a microplate reader.

-

Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in the samples.

Conclusion and Future Directions

This compound has emerged from the shadow of its well-studied precursor, PGE2, as a bioactive lipid mediator with distinct and important biological functions. Its ability to modulate key signaling pathways such as ERK1/2, EP receptor, and PPAR-γ signaling highlights its potential as a therapeutic target in a variety of diseases, including those involving aberrant cell proliferation, inflammation, and vascular remodeling.

Future research should focus on several key areas:

-

Elucidating the full range of its biological targets and signaling pathways.

-

Determining its precise role in different physiological and pathological contexts in vivo.

-

Gathering more extensive quantitative data, including IC50 and EC50 values in various cell types and its specific effects on a broader range of cytokines.

-

Developing selective modulators of this compound activity for therapeutic applications.

This technical guide provides a comprehensive foundation for researchers and drug development professionals to further explore the intricate biology of this compound and unlock its therapeutic potential.

References

- 1. cell lines ic50: Topics by Science.gov [science.gov]

- 2. Kinetics of IL-6 Production Defines T Effector Cell Responsiveness to Regulatory T Cells in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative analysis of immune-mediated stimulation of tumor necrosis factor-alpha in macrophages measured at the level of mRNA and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 15-Keto-Eicosatetraenoic Acid: From Discovery to Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Keto-Eicosatetraenoic Acid (15-KETE) is an oxidized lipid mediator derived from arachidonic acid metabolism. Initially identified as a product of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) activity on 15-hydroxyeicosatetraenoic acid (15-HETE), this compound has emerged from a relatively obscure metabolite to a molecule of interest in cellular signaling, particularly in the contexts of inflammation and cell proliferation. This technical guide provides a comprehensive overview of the discovery, history, and evolving understanding of this compound. It details the initial isolation and structural elucidation, summarizes key quantitative data, outlines experimental protocols for its study, and visualizes its known signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of targeting this compound and its metabolic pathways.

Discovery and Initial Characterization

The first report of 15-keto-eicosatetraenoic acid, then referred to as 15-keto-5,8,11-cis-13-trans-eicosatetraenoic acid, appeared in a 1987 publication in the Archives of Biochemistry and Biophysics.[1] A team of researchers including Jo M. Bergholte, Roy J. Soberman, Roger Hayes, Robert C. Murphy, and Richard T. Okita, were investigating the substrate specificity of purified NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) from rabbit lung.[1]

Their work demonstrated that in addition to its known activity on prostaglandins (B1171923), 15-PGDH could also oxidize the 15-hydroxyl group of 15-hydroxyeicosatetraenoic acid (15-HETE) to form a novel keto metabolite.[1] This discovery was significant as it expanded the known substrate repertoire of 15-PGDH beyond the classic prostaglandins and suggested a new pathway for the metabolism of lipoxygenase products.

Initial Isolation and Structural Elucidation

The initial isolation and identification of this compound were achieved through a combination of chromatographic and spectrometric techniques.

-

Isolation: The novel metabolite was isolated from incubation mixtures of 15-HETE with purified rabbit lung 15-PGDH using reverse-phase high-performance liquid chromatography (HPLC) .[1]

-

Structural Identification: The structure of the isolated metabolite was confirmed as 15-keto-5,8,11-cis-13-trans-eicosatetraenoic acid using gas chromatography-mass spectrometry (GC-MS) .[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymatic synthesis and biological activity of this compound.

Table 1: Enzyme Kinetics of 15-HETE Oxidation by 15-PGDH

| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/mg) | Reference |

| 15-HETE | Rabbit Lung | 16 | Not Reported | [1] |

| PGE1 | Rabbit Lung | ~40 | Not Reported | [1] |

| 5,15-diHETE | Rabbit Lung | 138 | Not Reported | [1] |

| 8,15-diHETE | Rabbit Lung | 178 | Not Reported | [1] |

| 12-HHT | Rabbit Lung | 12 | Not Reported | [1] |

Table 2: Biological Activity of this compound

| Biological Effect | Cell Type | Concentration/IC50 | Reference |

| Increased DNA Synthesis | Hypoxic Pulmonary Artery Endothelial Cells | Not Specified | [2] |

| Enhanced G0/G1 to S phase transition | Hypoxic Pulmonary Artery Endothelial Cells | Not Specified | [2] |

| Inhibition of Endothelial Cell Growth | Human Umbilical Vein Endothelial Cells (HUVE) | IC50 of 15 pg/ml (for TNP-470, a cytostatic inhibitor) | [3] |

Experimental Protocols

This section provides an overview of the methodologies employed in the initial discovery and subsequent characterization of this compound.

Enzymatic Synthesis of this compound

-

Enzyme Preparation: 15-Hydroxyprostaglandin dehydrogenase (15-PGDH) is purified from a suitable tissue source, such as rabbit lung, as described in the original study.[1]

-

Reaction Mixture: The reaction typically contains the purified 15-PGDH, the substrate 15(S)-HETE, and the cofactor NAD+ in a suitable buffer (e.g., Tris-HCl) at a physiological pH.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period to allow for the enzymatic conversion of 15-HETE to this compound.

-

Reaction Termination: The reaction is stopped by the addition of an organic solvent, such as methanol (B129727) or ethanol, which also serves to precipitate the protein.

Isolation and Purification by Reverse-Phase HPLC

-

Sample Preparation: The reaction mixture is centrifuged to remove precipitated protein, and the supernatant containing this compound is collected.

-

Chromatographic System: A reverse-phase HPLC system equipped with a C18 column is used for separation.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in an aqueous buffer (e.g., water with a small percentage of formic acid to improve peak shape) is typically employed. The specific gradient is optimized to achieve separation of this compound from the unreacted substrate and other reaction components.

-

Detection: The elution of compounds is monitored using a UV detector, typically at a wavelength where this compound absorbs, such as around 280 nm due to the α,β-unsaturated ketone chromophore. Fractions containing the this compound peak are collected.

Structural Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization: For GC-MS analysis, the carboxylic acid group of this compound is typically derivatized, for example, by methylation with diazomethane, to increase its volatility. The keto group may also be derivatized, for instance, by forming an oxime derivative.

-

Gas Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or semi-polar phase) to separate the components of the mixture based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (e.g., by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio, generating a mass spectrum that provides information about the molecular weight and fragmentation pattern of the analyte, confirming its structure.

Endothelial Cell Proliferation Assay

-

Cell Culture: Human umbilical vein endothelial cells (HUVECs) or other relevant endothelial cell lines are cultured in appropriate growth media.

-

Treatment: Cells are treated with varying concentrations of this compound or a vehicle control.

-

Assessment of Proliferation: Cell proliferation can be assessed using various methods:

-

BrdU Incorporation: Measuring the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA.

-

Cell Counting: Directly counting the number of cells using a hemocytometer or an automated cell counter.

-

MTT or WST-1 Assay: Colorimetric assays that measure mitochondrial metabolic activity, which is proportional to the number of viable cells.

-

-

Data Analysis: The effect of this compound on cell proliferation is determined by comparing the results from treated cells to those of the vehicle control.

Signaling Pathways and Mechanisms

This compound has been shown to exert its biological effects through the activation of specific intracellular signaling pathways.

ERK1/2 Signaling Pathway

In hypoxic pulmonary artery endothelial cells, this compound has been demonstrated to promote cell proliferation and migration through the activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway.[2] The activation of ERK1/2 is a key event in the mitogen-activated protein kinase (MAPK) cascade, which regulates a wide range of cellular processes.

Protease-Activated Receptor 2 (PAR-2) Signaling Pathway

Further research has indicated that the proliferative effects of this compound in pulmonary arterial smooth muscle cells under hypoxic conditions are dependent on the Protease-Activated Receptor 2 (PAR-2). The ERK1/2 signaling pathway appears to be required for the this compound-induced expression of PAR-2.

Conclusion

The discovery of 15-keto-eicosatetraenoic acid marked a notable expansion of our understanding of arachidonic acid metabolism, demonstrating that the biological activity of lipoxygenase products can be further modulated by dehydrogenase enzymes. From its initial characterization as a novel metabolite, research has begun to unveil its role in significant cellular processes such as proliferation and inflammation, mediated by key signaling pathways including ERK1/2 and PAR-2. While much remains to be elucidated about its precise physiological and pathological roles, this compound represents a potentially important signaling molecule. Further investigation into its mechanisms of action and its regulation in various disease states is warranted and may open new avenues for therapeutic intervention in conditions characterized by aberrant cell proliferation and inflammation. This guide serves as a comprehensive starting point for researchers and drug development professionals embarking on the study of this intriguing eicosanoid.

References

- 1. Oxidation of 15-hydroxyeicosatetraenoic acid and other hydroxy fatty acids by lung prostaglandin dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hypoxia activates 15-PGDH and its metabolite this compound to promote pulmonary artery endothelial cells proliferation via ERK1/2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytostatic inhibition of endothelial cell growth by the angiogenesis inhibitor TNP-470 (AGM-1470) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 15-KETE from 15-HETE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of 15-Keto-5,8,11,13-eicosatetraenoic acid (15-KETE) from its precursor, 15-Hydroxyeicosatetraenoic acid (15-HETE). This conversion is a critical step in the metabolic pathway of arachidonic acid and the resulting product, this compound, is a biologically active lipid mediator implicated in various physiological and pathological processes. This document details the enzymatic pathway, presents key quantitative data, and provides experimental protocols relevant to this synthesis.

The Enzymatic Conversion of 15-HETE to this compound

The synthesis of this compound from 15-HETE is primarily catalyzed by the enzyme NAD⁺-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme is a key catabolic enzyme responsible for the biological inactivation of prostaglandins (B1171923) and other bioactive lipids.[1] In this reaction, 15-PGDH facilitates the oxidation of the hydroxyl group at the C-15 position of 15-HETE to a keto group, yielding this compound. This enzymatic conversion requires the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) as an electron acceptor, which is concomitantly reduced to NADH.[1]

The reaction can be summarized as follows:

15-HETE + NAD⁺ --(15-PGDH)--> this compound + NADH + H⁺

Both the 15(S)- and 15(R)- stereoisomers of 15-HETE can serve as substrates for 15-PGDH to produce 15-oxo-ETE.

Quantitative Data

The efficiency and characteristics of the enzymatic conversion of 15-HETE to this compound can be described by several key quantitative parameters. The following tables summarize the available data for the enzyme and the reaction.

Table 1: Kinetic Parameters for NAD⁺-dependent 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

| Substrate | Enzyme Source | Km | Reference |

| 15-HETE | Rabbit Lung | 16 µM | [1] |

| 5,15-diHETE | Rabbit Lung | 138 µM | [1] |

| 8,15-diHETE | Rabbit Lung | 178 µM | [1] |

Experimental Protocols

This section provides detailed methodologies for the purification of the key enzyme, NAD⁺-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH), and a general protocol for the enzymatic synthesis of this compound from 15-HETE.

Purification of NAD⁺-dependent 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) from Human Placenta

This protocol is adapted from established methods for the purification of 15-PGDH.

Materials:

-

Fresh human placenta

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM dithiothreitol)

-

DEAE-cellulose chromatography column

-

Sephadex G-100 gel filtration column

-

Affinity chromatography matrix (e.g., Procion Red HE-3B-agarose)

-

Elution buffers for each chromatography step

-

Protein concentration assay reagents (e.g., Bradford or BCA)

-

SDS-PAGE reagents

Procedure:

-

Homogenization: Mince the placental tissue and homogenize in cold homogenization buffer.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) to pellet cellular debris. Collect the supernatant.

-

Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the supernatant to achieve a desired saturation (e.g., 30-60%). Stir for a defined period and then centrifuge to collect the precipitated protein.

-

Dialysis: Resuspend the protein pellet in a minimal volume of buffer and dialyze extensively against the same buffer to remove ammonium sulfate.

-

DEAE-Cellulose Chromatography: Apply the dialyzed protein solution to a pre-equilibrated DEAE-cellulose column. Wash the column and then elute the bound proteins with a salt gradient (e.g., 0-0.5 M NaCl). Collect fractions and assay for 15-PGDH activity.

-

Gel Filtration Chromatography: Pool the active fractions from the previous step, concentrate, and apply to a Sephadex G-100 column to separate proteins based on size. Collect fractions and assay for activity.

-

Affinity Chromatography: Apply the active fractions from the gel filtration step to an affinity chromatography column. Wash the column extensively and then elute the purified 15-PGDH using a specific eluting agent (e.g., a high concentration of NAD⁺ or a pH change).

-

Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Enzymatic Synthesis of this compound from 15-HETE

This protocol provides a general framework for the enzymatic synthesis of this compound. Optimization of reaction conditions may be necessary depending on the specific activity of the enzyme preparation.

Materials:

-

Purified NAD⁺-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH)

-

15-HETE (substrate)

-

NAD⁺ (cofactor)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Solid-phase extraction (SPE) cartridge (e.g., C18)

-

Solvents for SPE (e.g., methanol (B129727), water)

-

High-performance liquid chromatography (HPLC) system for purification and analysis

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 15-HETE in the reaction buffer. Add NAD⁺ to a final concentration in molar excess of the substrate.

-

Enzyme Addition: Initiate the reaction by adding the purified 15-PGDH enzyme to the reaction mixture.

-

Incubation: Incubate the reaction mixture at an optimized temperature (e.g., 37°C) with gentle agitation for a predetermined time. The reaction progress can be monitored by analytical HPLC or TLC.

-

Reaction Quenching: Stop the reaction by adding an organic solvent (e.g., 2 volumes of cold methanol) or by acidifying the mixture.

-

Extraction: Extract the lipid products from the reaction mixture using an appropriate organic solvent like ethyl acetate.

-

Purification:

-

Solid-Phase Extraction (SPE): The extracted product can be partially purified and concentrated using a C18 SPE cartridge. Condition the cartridge with methanol, followed by water. Load the sample, wash with water to remove salts and polar impurities, and then elute the this compound with methanol or acetonitrile.

-

High-Performance Liquid Chromatography (HPLC): For higher purity, the product can be purified by reverse-phase HPLC. Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile/water with a small amount of acid like formic acid) to separate this compound from unreacted 15-HETE and other byproducts.

-

-

Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as LC-MS and NMR.

Visualizations

The following diagrams illustrate the key pathway and a general experimental workflow for the synthesis of this compound.

Caption: Enzymatic conversion of 15-HETE to this compound.

Caption: General workflow for this compound synthesis.

References

The Role of 15-Hydroxyprostaglandin Dehydrogenase in 15-Keto-Eicosatetraenoic Acid Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Hydroxyprostaglandin dehydrogenase (15-PGDH) is a critical enzyme in the catabolism of prostaglandins (B1171923) and other bioactive lipid mediators. While its role in inactivating prostaglandins like PGE2 is well-established, its function in generating other signaling molecules is an area of growing interest. This technical guide provides an in-depth analysis of the role of 15-PGDH in the production of 15-keto-eicosatetraenoic acid (15-KETE), a metabolite with distinct biological activities. We will explore the enzymatic conversion of 15-hydroxyeicosatetraenoic acid (15-HETE) to this compound, the substrate specificity of 15-PGDH, and the downstream signaling pathways influenced by this compound. This guide includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the key pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction to 15-PGDH and Eicosanoid Metabolism

15-Hydroxyprostaglandin dehydrogenase (15-PGDH) is the primary enzyme responsible for the biological inactivation of prostaglandins by catalyzing the NAD+-dependent oxidation of their 15(S)-hydroxyl group to a 15-keto group.[1][2] This conversion significantly reduces their biological activity.[1][3] While traditionally viewed as a key negative regulator of pro-inflammatory and pro-proliferative prostaglandins like PGE2, 15-PGDH also acts on other hydroxylated fatty acids.[4][5]

The enzyme's activity is not restricted to prostaglandins; it also metabolizes other eicosanoids, which are signaling molecules derived from arachidonic acid. One such substrate is 15-hydroxyeicosatetraenoic acid (15-HETE). The oxidation of 15-HETE by 15-PGDH yields 15-keto-eicosatetraenoic acid (this compound), a metabolite with its own unique biological functions that can differ from its precursor.[5][6] This enzymatic conversion highlights a broader role for 15-PGDH in modulating the landscape of lipid signaling molecules.

The Enzymatic Production of this compound by 15-PGDH

The core reaction involves the conversion of the 15-hydroxyl group of 15(S)-HETE to a keto group, resulting in the formation of this compound.[5][6] This oxidation is an NAD+-dependent process.[5] The enzyme exhibits a degree of substrate specificity, with a preference for eicosanoids possessing a hydroxyl group at the carbon-15 (B1200482) position.[5]

dot

Quantitative Analysis of 15-PGDH Activity

The efficiency of 15-PGDH in metabolizing various substrates can be quantified through kinetic parameters. Similarly, the potency of inhibitors targeting this enzyme is determined by their inhibition constants. A summary of these quantitative data is presented below.

| Parameter | Substrate/Inhibitor | Value | Organism/System | Reference |

| Km | 15-HETE | 16 µM | Rabbit Lung | [5] |

| PGE1 | 40 µM | Rabbit Lung | [5] | |

| 5,15-diHETE | 138 µM | Rabbit Lung | [5] | |

| 8,15-diHETE | 178 µM | Rabbit Lung | [5] | |

| 12-HHT | 12 µM | Rabbit Lung | [5] | |

| Ki | SW033291 | 0.1 nM | Human | [7] |

| IC50 | ML148 | 56 nM | Human | [7] |

| 15-PGDH-IN-1 | 3 nM | Human | [7] | |

| CAY10397 | 13.2 µM (for 15-HETE metabolism) | Murine Macrophages | [8] | |

| 15-epi-PGE1 | 170 µM | Human Placenta | [7] | |

| 15-PGDH-IN-2 | 0.274 nM | Not specified | [7] | |

| HW201877 | 3.6 nM | Human | [7] |

Downstream Signaling of this compound

Recent studies have begun to elucidate the signaling pathways activated by this compound. In the context of hypoxia-induced pulmonary vascular remodeling, this compound has been shown to promote the proliferation and migration of pulmonary artery endothelial and smooth muscle cells.[6][9][10] This effect is mediated, at least in part, through the activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) signaling pathway.[6][9][10] In pulmonary arterial smooth muscle cells, this signaling cascade also involves the Protease-Activated Receptor 2 (PAR-2).[10]

dot

Experimental Protocols

Measurement of 15-PGDH Activity

A common method for determining 15-PGDH activity is through a fluorometric assay that measures the production of NADH, a product of the enzymatic reaction.[11][12]

Materials:

-

15-PGDH Assay Buffer

-

15-PGDH Substrate (e.g., PGE2 or 15-HETE)

-

NAD+

-

Developer Solution

-

NADH Standard

-

PicoProbe™

-

96-well black plate

-

Fluorometric plate reader (Ex/Em = 535/587 nm)

-

Tissue or cell lysate

Procedure:

-

Sample Preparation: Homogenize tissue or cells in ice-cold 15-PGDH Assay Buffer. Centrifuge to pellet debris and collect the supernatant. For tissue samples, an ammonium (B1175870) sulfate (B86663) precipitation step can be used to remove small molecules that may interfere with the assay.[11]

-

Standard Curve: Prepare a NADH standard curve by performing serial dilutions of the NADH standard in the 15-PGDH Assay Buffer.

-

Reaction Mix: Prepare a reaction mix containing 15-PGDH Assay Buffer, Developer, and PicoProbe™.

-

Assay:

-

Add samples, positive controls, and standards to the wells of a 96-well plate.

-

For background controls, prepare parallel samples without the 15-PGDH substrate.

-

Initiate the reaction by adding the 15-PGDH substrate to all wells except the background controls.

-

Immediately add the reaction mix to all wells.

-

-

Measurement: Measure the fluorescence in kinetic mode at 37°C for 10-40 minutes.

-

Calculation: Determine the change in fluorescence over time (ΔRFU). Use the NADH standard curve to convert the ΔRFU to the amount of NADH produced. The 15-PGDH activity is then calculated and can be expressed as mU/mg of protein.[11]

dot

References

- 1. academic.oup.com [academic.oup.com]

- 2. 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. 15-Hydroxyprostaglandin Dehydrogenase Generation of Electrophilic Lipid Signaling Mediators from Hydroxy Ω-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidation of 15-hydroxyeicosatetraenoic acid and other hydroxy fatty acids by lung prostaglandin dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hypoxia activates 15-PGDH and its metabolite this compound to promote pulmonary artery endothelial cells proliferation via ERK1/2 signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hypoxia activates 15-PGDH and its metabolite this compound to promote pulmonary artery endothelial cells proliferation via ERK1/2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 15-PGDH/15-KETE plays a role in hypoxia-induced pulmonary vascular remodeling through ERK1/2-dependent PAR-2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. content.abcam.com [content.abcam.com]

- 12. 15-PGDH Activity Assay Kit (Fluorometric) (ab273327) | Abcam [abcam.com]

The 15-KETE Signaling Cascade in Pulmonary Artery Smooth Muscle Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Keto-eicosatetraenoic acid (15-KETE), a metabolite of arachidonic acid, has emerged as a critical signaling molecule in the pathophysiology of pulmonary hypertension (PH). In pulmonary artery smooth muscle cells (PASMCs), this compound orchestrates a complex signaling cascade that promotes cellular proliferation, migration, and survival, while inhibiting apoptosis. These cellular events contribute significantly to the vascular remodeling characteristic of PH. This technical guide provides an in-depth overview of the this compound signaling network in PASMCs, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways to facilitate further research and therapeutic development.

Core Signaling Pathways of this compound in PASMCs

Under hypoxic conditions, the expression of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and the endogenous levels of this compound are significantly elevated in the lungs of individuals with PH and in animal models of the disease.[1] this compound exerts its biological effects through a multi-faceted signaling cascade involving several key pathways:

-

ERK1/2-PAR-2 Pathway: this compound stimulates the proliferation of PASMCs by activating the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway. This activation leads to the upregulation of Protease-Activated Receptor 2 (PAR-2), which in turn promotes cell cycle progression and proliferation.[1] The ERK1/2 pathway also plays a crucial role in the anti-apoptotic effects of this compound, suppressing the expression of PTEN and upregulating survival proteins like XIAP and Bcl-2.[2]

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical mediator of this compound's pro-survival effects in PASMCs. Activation of this pathway is necessary for this compound to suppress apoptosis and improve cell survival.[3]

-

Calcium Signaling: While the direct effect of this compound on intracellular calcium ([Ca2+]i) in PASMCs is an area of ongoing investigation, it is known that alterations in [Ca2+]i homeostasis are a hallmark of PH.[4][5] An increase in cytosolic Ca2+ is a major trigger for PASMC contraction and an important stimulus for proliferation and migration.[5]

The interplay of these pathways results in a cellular phenotype characterized by increased proliferation, resistance to apoptosis, and enhanced migration, all of which contribute to the pathological remodeling of the pulmonary vasculature in PH.

Quantitative Data on this compound Effects in PASMCs

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on PASMC function.

Table 1: Effect of this compound on PASMC Proliferation

| Parameter | Treatment | Concentration | Result | Reference |

| BrdU Incorporation | This compound | Not Specified | Increased PASMC proliferation | [1] |

| Cell Cycle Progression | This compound | Not Specified | Stimulated cell cycle progression and expression of cell cycle-related proteins | [1] |

Table 2: Role of Signaling Pathways in this compound-Mediated Effects

| Downstream Effect | Signaling Pathway Investigated | Inhibitor/Method | Effect of Inhibition | Reference |

| PASMC Proliferation | PAR-2 | Not Specified | This compound-promoted proliferation is dependent on PAR-2 | [1] |

| PAR-2 Expression | ERK1/2 | PD98059 | ERK1/2 signaling is required for this compound-induced PAR-2 expression | [1] |

| Anti-apoptosis | ERK1/2 | PD98059 | Reversed the anti-apoptotic effects of this compound | [2] |

| Anti-apoptosis | PI3K/Akt | Not Specified | Activation of PI3K/Akt is necessary for this compound to suppress PASMC apoptosis | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the this compound signaling cascade in PASMCs.

Isolation and Culture of Primary PASMCs

This protocol describes the isolation of PASMCs from rat pulmonary arteries.

-

Aseptic Dissection: Euthanize a rat according to institutional guidelines. Aseptically remove the heart and lungs and place the main pulmonary artery in ice-cold Hanks' balanced salt solution (HBSS).

-

Tissue Preparation: Under a dissecting microscope, carefully remove the adventitia and endothelium by gentle scraping.

-

Enzymatic Digestion: Cut the remaining smooth muscle tissue into small pieces and digest with an enzymatic solution (e.g., collagenase and elastase) to dissociate the cells.

-

Cell Dispersion: Stop the digestion by adding an equal volume of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). Gently triturate the tissue fragments with a pipette to disperse the cells.

-

Plating and Culture: Centrifuge the cell suspension, resuspend the pellet in DMEM with 10% FBS and 1% penicillin-streptomycin, and plate in a culture flask. Incubate at 37°C in a 5% CO₂ atmosphere.

-

Maintenance: Change the medium every 2-3 days. Passage the cells when they reach 80-90% confluency.

Western Blot Analysis

This protocol is used to detect the expression and phosphorylation of key signaling proteins.

-

Cell Lysis: After treatment with this compound and/or inhibitors, wash PASMCs with ice-cold phosphate-buffered saline (PBS) and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-ERK1/2, total ERK1/2, PAR-2, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures DNA synthesis as an indicator of cell proliferation.

-

Cell Seeding: Seed PASMCs in a 96-well plate and allow them to adhere overnight.

-

Serum Starvation: Synchronize the cells by starving them in a serum-free medium for 24 hours.

-

Treatment: Treat the cells with this compound in the presence or absence of specific inhibitors for the desired time.

-

BrdU Labeling: Add 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to the wells and incubate for a further 2-4 hours to allow for incorporation into newly synthesized DNA.

-

Detection: Fix the cells, denature the DNA, and detect the incorporated BrdU using a specific antibody conjugated to a detection enzyme (e.g., HRP).

-

Quantification: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the amount of DNA synthesis.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow.

Caption: this compound signaling cascade in PASMCs.

Caption: General experimental workflow.

Implications for Drug Development

The central role of the this compound signaling cascade in promoting PASMC proliferation and survival makes it an attractive target for the development of novel therapeutics for pulmonary hypertension. Potential strategies include:

-

Inhibition of 15-PGDH: Blocking the synthesis of this compound at its source could mitigate its downstream pathological effects.

-

Targeting Downstream Effectors: Developing inhibitors for key signaling molecules such as ERK1/2, PAR-2, or PI3K/Akt could interrupt the pro-proliferative and anti-apoptotic signals.

-

Modulation of Ion Channels: Given the importance of calcium signaling in PASMC function, compounds that can restore normal ion channel function may counteract the effects of the this compound pathway.

A deeper understanding of the intricate this compound signaling network will be instrumental in designing targeted and effective therapies to combat the vascular remodeling that drives pulmonary hypertension.

References

- 1. 15-PGDH/15-KETE plays a role in hypoxia-induced pulmonary vascular remodeling through ERK1/2-dependent PAR-2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of ERK1/2 in 15-HETE-inhibited apoptosis in pulmonary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Role of Store-Operated Ca2+ Entry in the Pulmonary Vascular Remodeling Occurring in Pulmonary Arterial Hypertension [mdpi.com]

- 5. New mechanisms of pulmonary arterial hypertension: role of Ca2+ signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Role of 15-Keto-Prostaglandin E2 in Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Keto-Prostaglandin E2 (15-KETE), a primary metabolite of the inflammatory mediator Prostaglandin (B15479496) E2 (PGE2), has long been considered an inactive byproduct. However, emerging evidence reveals its active and complex role in regulating cellular proliferation, exhibiting both pro- and anti-proliferative effects contingent on the cellular context and signaling pathway engaged. This technical guide provides an in-depth exploration of the multifaceted mechanisms by which this compound influences cell proliferation, offering a valuable resource for researchers in oncology, inflammation, and drug discovery. We will delve into the core signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols to facilitate further investigation into this intriguing molecule.

Core Mechanisms of this compound-Mediated Effects on Cell Proliferation

This compound's impact on cell proliferation is not monolithic. It exerts its influence through several distinct signaling cascades, often with opposing outcomes. The predominant mechanisms identified to date include the inhibition of STAT3 signaling, activation of the PPARγ/p21 axis, modulation of EP receptor signaling, and induction of oxidative stress.

Inhibition of STAT3 Signaling in Breast Cancer

In the context of breast cancer, this compound has been demonstrated to act as a potent inhibitor of cell proliferation and progression by directly targeting the Signal Transducer and Activator of Transcription 3 (STAT3)[1][2].

Signaling Pathway:

This compound, possessing an α,β-unsaturated carbonyl group, directly interacts with and covalently modifies STAT3 protein at its Cys259 residue[1]. This modification prevents the phosphorylation of STAT3 at Tyr705, a critical step for its activation. Consequently, the dimerization and nuclear translocation of STAT3 are inhibited, leading to the downregulation of its target genes, which are crucial for cell proliferation and survival[1].

Inhibition of Hepatocellular Carcinoma Growth via the PPARγ/p21 Pathway

In hepatocellular carcinoma (HCC), this compound, produced by the tumor suppressor enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), acts as an endogenous ligand for Peroxisome Proliferator-Activated Receptor-γ (PPARγ) to inhibit cell growth[3].

Signaling Pathway:

This compound binds to and activates PPARγ. The activated PPARγ then translocates to the nucleus and enhances the transcription of the cyclin-dependent kinase inhibitor p21 (also known as WAF1/Cip1) by binding to the p21 promoter. Increased p21 expression leads to the inhibition of cyclin-dependent kinases (CDK2, CDK4), which are essential for cell cycle progression, thereby arresting the cell cycle and inhibiting cell proliferation[3].

Biased Agonism at EP2/EP4 Receptors and β-Catenin Signaling

This compound can also interact with the E-type prostanoid (EP) receptors EP2 and EP4, which are also the receptors for PGE2. However, this compound acts as a biased or partial agonist, leading to distinct downstream signaling events compared to PGE2[4][5]. This interaction can potentially lead to pro-proliferative signals through the activation of β-catenin/TCF-mediated transcription[5][6].

Signaling Pathway:

This compound binds to EP2 and EP4 receptors, which are G-protein coupled receptors (GPCRs). While its affinity and efficacy are lower than PGE2, it can still stimulate Gαs-protein-coupled adenylyl cyclase to produce cAMP[4]. In the context of β-catenin signaling, EP2 receptor activation is mainly coupled to the cAMP/PKA pathway, while EP4 receptor activation can also involve the PI3K/ERK pathway[5]. Both pathways can converge on the activation of β-catenin/TCF-mediated transcription, which is known to drive the expression of pro-proliferative genes[5][6].

Induction of Oxidative Stress and Cell Death in Pancreatic Cancer

In pancreatic cancer cells, an increase in intracellular this compound levels, achieved by silencing the enzyme prostaglandin reductase 2 (PTGR2) which metabolizes this compound, leads to the suppression of cell proliferation and induction of cell death through a mechanism involving oxidative stress[7].

Logical Relationship:

The accumulation of this compound suppresses the expression of xCT and CTH, two crucial components for the synthesis of the antioxidant glutathione (B108866) (GSH). The resulting depletion of GSH leads to an increase in reactive oxygen species (ROS), causing oxidative stress and ultimately culminating in cell death[7].

Quantitative Data on this compound's Biological Activity

The following tables summarize key quantitative data from studies investigating the effects of this compound.

Table 1: Receptor Binding and Downstream Signaling

| Parameter | Receptor | Cell Line | This compound Value | PGE2 Value | Reference |

| IC50 (nM) | EP2 | HEK | 118 | 2.94 | [5] |

| EP4 | HEK | 2820 | - | [8] | |

| EC50 (nM) | EP2 (cAMP) | HEK | 137 | 0.548 | [5] |

| EP4 (cAMP) | HEK | 426 | 0.135 | [5] | |

| EP2 (β-catenin) | HEK | - | - | ||

| EP4 (β-catenin) | HEK | - | - | ||

| EP2 (p-ERK) | HEK | 53.0 | 12.6 | [6] |

Table 2: Effects on Cell Proliferation and Tumor Growth

| Assay | Cell Line | This compound Concentration/Dose | Effect | Reference |

| Clonogenicity Assay | MCF10A-ras | 20 µM | Inhibition of colony formation | [1] |

| Xenograft Tumor Growth | MDA-MB-231 | 70 µg/kg & 140 µg/kg (daily, s.c.) | Attenuated tumor growth | [1] |

| Cell Proliferation | Pancreatic Cancer Cells | - (via PTGR2 silencing) | Suppressed proliferation | [7] |

| Cell Proliferation | Hepatocellular Carcinoma (Huh7) | - (via 15-PGDH overexpression) | Inhibited cell growth | [3] |

Detailed Experimental Protocols

Experimental Workflow: Investigating this compound's Anti-Proliferative Effects

Western Blot for Phospho-STAT3 (Tyr705)

-

Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and perform electrophoresis.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibody against phospho-STAT3 (Tyr705) (e.g., from Cell Signaling Technology) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an ECL chemiluminescence kit and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed for total STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the results.

Clonogenicity Assay

-

Cell Seeding: Plate a low density of cells (e.g., 200-500 cells/well in a 6-well plate).

-

Treatment: Treat the cells with this compound or vehicle control. The medium should be changed every 2-3 days with fresh this compound.

-

Incubation: Incubate the plates for 1-3 weeks until visible colonies are formed.

-

Fixation and Staining: Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.

-

Quantification: Count the number of colonies (typically >50 cells). For quantitative analysis, the crystal violet can be solubilized with 10% acetic acid and the absorbance measured at 570 nm[1].

Mouse Xenograft Model (MDA-MB-231)

-

Cell Preparation: Harvest MDA-MB-231 breast cancer cells and resuspend them in a mixture of serum-free medium and Matrigel (1:1)[1].

-

Implantation: Subcutaneously inject approximately 2 x 106 cells into the flank of immunodeficient mice (e.g., BALB/c nude mice)[1].

-

Treatment: Once tumors are palpable, begin daily subcutaneous injections of this compound (e.g., 70 or 140 µg/kg) or vehicle control[1].

-

Monitoring: Measure tumor volume with calipers every other day.

-

Endpoint Analysis: At the end of the study, excise the tumors for weight measurement and further analysis, such as immunohistochemistry for p-STAT3.

Conclusion

15-Keto-Prostaglandin E2 is emerging as a critical signaling molecule with a complex and context-dependent role in the regulation of cell proliferation. Its ability to inhibit key pro-cancer signaling pathways like STAT3, while also potentially activating pro-proliferative pathways such as β-catenin, underscores the need for further detailed investigation. The contrasting effects observed in different cancer types highlight the importance of understanding the specific cellular machinery that dictates the ultimate biological response to this compound. The information and protocols provided in this guide are intended to serve as a comprehensive resource for researchers aiming to unravel the intricate biology of this compound and to explore its potential as a therapeutic target or a lead compound in drug development. A deeper understanding of its mechanisms of action will be pivotal in harnessing its therapeutic potential for various proliferative diseases.

References

- 1. 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 15-PGDH inhibits hepatocellular carcinoma growth through 15-keto-PGE2/PPARγ-mediated activation of p21WAF1/Cip1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of Prostaglandin Reductase 2, a Putative Oncogene Overexpressed in Human Pancreatic Adenocarcinoma, Induces Oxidative Stress-Mediated Cell Death Involving xCT and CTH Gene Expressions through 15-Keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. p21 Monoclonal Antibody (R.229.6) (MA5-14949) [thermofisher.com]

The Role of 15-KETE in Hypoxia-Induced Pulmonary Hypertension: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia-induced pulmonary hypertension (HPH) is a severe condition characterized by elevated pulmonary artery pressure and vascular remodeling, ultimately leading to right heart failure. The pathophysiology of HPH is complex, involving the interplay of various signaling molecules and cell types within the pulmonary vasculature. Among these, metabolites of arachidonic acid have emerged as critical players. This technical guide provides an in-depth examination of 15-keto-eicosatetraenoic acid (15-KETE) and its significant involvement in the pathogenesis of HPH.

Recent studies have demonstrated that the expression of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and the levels of its metabolic product, this compound, are substantially elevated in the lungs of both human patients with pulmonary hypertension and in animal models of HPH.[1] This upregulation is not merely a biomarker but an active contributor to the disease process. This compound has been shown to stimulate the proliferation of both pulmonary artery smooth muscle cells (PASMCs) and pulmonary artery endothelial cells (PAECs), key events in the vascular remodeling characteristic of HPH.[1][2] This guide will delineate the signaling pathways governed by this compound, present the quantitative data supporting its role, and provide detailed experimental protocols for its study.

The this compound Signaling Pathway in Hypoxia-Induced Pulmonary Hypertension

Under hypoxic conditions, the enzyme 15-PGDH is upregulated, leading to increased production of this compound from its precursor, 15-hydroxyeicosatetraenoic acid (15-HETE).[1] this compound then acts as a signaling molecule, promoting the proliferation of PASMCs and PAECs through distinct but related pathways.

In pulmonary artery smooth muscle cells, this compound-mediated proliferation is dependent on the activation of Protease-Activated Receptor 2 (PAR-2). The expression of PAR-2 itself is upregulated by the 15-PGDH/15-KETE pathway, and this effect is mediated by the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) signaling cascade.[1] Thus, a feed-forward loop is established where hypoxia-induced this compound promotes its own receptor's expression via ERK1/2, leading to amplified PASMC proliferation and cell cycle progression.[1]

In pulmonary artery endothelial cells, hypoxia also stimulates the 15-PGDH/15-KETE pathway. This compound promotes PAEC proliferation, migration, and tube formation, which are critical processes in the vascular remodeling associated with HPH.[2] This effect is also mediated through the activation of the ERK1/2 signaling pathway.[2][3]

The following diagram illustrates the central signaling role of this compound in both PASMCs and PAECs under hypoxic conditions.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the role of this compound in hypoxia-induced pulmonary hypertension. The data has been compiled from multiple sources to provide a comprehensive overview.

Table 1: Hemodynamic and Structural Changes in Hypoxia-Induced Pulmonary Hypertension Animal Models

| Parameter | Normoxia Control | Hypoxia (4 weeks) | Units | Reference |

| Mean Pulmonary Arterial Pressure (mPAP) | 16.27 ± 6.99 | 36.39 ± 4.26 | mmHg | [4] |

| Right Ventricular Systolic Pressure (RVSP) | 28.12 ± 4.67 | 45.29 ± 6.09 | mmHg | [4] |

| Right Ventricular Hypertrophy Index (RVHI) | 0.18 ± 0.05 | 0.44 ± 0.08 | (RV / (LV + S)) | [4] |

| Medial Wall Thickness (% of vessel diameter) | 19.50 ± 4.88 | 44.50 ± 8.96 | % | [4] |

Table 2: In Vitro Effects of 15-HETE (precursor to this compound) on PASMC Proliferation

| Treatment Condition | BrdU Incorporation (% increase over control) | Reference |

| PDGF (5 ng/ml) | ~15% | [5] |

| PDGF (10 ng/ml) | ~50% | [5] |

| PDGF (25 ng/ml) | ~120% | [5] |

| PDGF (50 ng/ml) | ~150% | [5] |

Note: While this data uses PDGF as the mitogen, it demonstrates the proliferative potential of PASMCs. Studies suggest this compound induces a similar proliferative response.

Table 3: Protein Expression Changes in Hypoxia-Induced Pulmonary Hypertension

| Protein | Condition | Fold Change vs. Normoxia | Cell/Tissue Type | Reference |

| 15-PGDH | Hypoxia | "Drastically elevated" | Human & Rat Lungs | [1] |

| p-ERK1/2 | Hypoxia | "Drastically elevated" | Human & Rat Lungs | [6][7] |

| p-p38 MAPK | Hypoxia | "Drastically elevated" | Human & Rat Lungs | [6][7] |

Experimental Methodologies

Detailed protocols for the key experiments cited in the study of this compound in HPH are provided below.

Induction of Hypoxia-Induced Pulmonary Hypertension in Rats

This protocol describes the use of a hypobaric chamber to induce HPH in rats.

-

Animals: Male Sprague-Dawley rats (200-250 g).

-

Apparatus: An automatic adjusting hypobaric hypoxia chamber.

-

Procedure:

-

House the rats in the hypobaric chamber for a period of 2 to 4 weeks.[4][8]

-

Set the chamber to simulate an altitude of approximately 5,000 to 5,500 meters.[4][8] This corresponds to an oxygen concentration of about 10%.

-

Maintain a 12-hour light/dark cycle.

-

Provide food and water ad libitum.

-

A control group of rats should be housed under normoxic conditions (sea level) in the same room.

-

At the end of the exposure period, perform hemodynamic measurements (mPAP, RVSP) and collect lung and heart tissues for further analysis.[4][9]

-

Measurement of this compound by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This is a generalized protocol for the quantification of this compound in biological tissues.

-

Sample Preparation:

-

Homogenize lung tissue samples in a suitable solvent (e.g., methanol) on ice.

-

Centrifuge the homogenate to pellet debris.

-

Perform solid-phase extraction on the supernatant to purify the lipid fraction containing this compound.

-

-

UPLC-MS/MS Analysis:

-

Use a UPLC system coupled to a triple quadrupole mass spectrometer.[10][11]

-

Employ a suitable column for lipid analysis (e.g., C18).

-

Use a mobile phase gradient of acetonitrile (B52724) and water with a modifier like formic acid or ammonium (B1175870) acetate.[10]

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection of this compound.

-

Develop a standard curve using a pure this compound standard for absolute quantification.

-

Western Blotting for 15-PGDH, PAR-2, and p-ERK1/2

This protocol outlines the steps for detecting protein expression in lung tissue lysates.

-

Protein Extraction:

-

SDS-PAGE and Transfer:

-

Separate 20-50 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against 15-PGDH, PAR-2, or phospho-ERK1/2 overnight at 4°C. (Dilutions to be optimized as per manufacturer's instructions).

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

-

Normalize protein expression to a loading control like β-actin or GAPDH.

-

Immunohistochemistry (IHC) for 15-PGDH

This protocol is for the localization of 15-PGDH in lung tissue sections.

-

Tissue Preparation:

-

Fix lung tissue in 10% neutral buffered formalin and embed in paraffin.

-

Cut 4-5 µm thick sections and mount on slides.[14]

-

-

Staining Procedure:

-

Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.[15]

-

Perform antigen retrieval by heating the slides in a citrate (B86180) buffer (pH 6.0).[14]

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with a blocking serum.

-

Incubate the sections with the primary antibody against 15-PGDH overnight at 4°C.[16]

-

Wash with PBS.

-

Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.[15]

-

Develop the signal with a DAB substrate kit.

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides.

-

Analyze the staining intensity and distribution under a microscope.

-

PASMC/PAEC Proliferation Assay (BrdU Incorporation)

This assay measures DNA synthesis as an indicator of cell proliferation.

-

Cell Culture and Treatment:

-

Plate PASMCs or PAECs in 96-well plates and culture until they reach the desired confluency.

-

Starve the cells in a low-serum medium for 24 hours to synchronize them.

-

Treat the cells with this compound or other stimuli under normoxic or hypoxic conditions.

-

-

BrdU Labeling and Detection:

-

Add BrdU labeling solution (e.g., 10 µM) to the cells and incubate for 2-24 hours.[17][18]

-

Fix the cells and denature the DNA using an acid solution (e.g., HCl).[18][19]

-

Incubate with an anti-BrdU antibody.

-

Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP) or a fluorescent dye.

-

Add the substrate and measure the absorbance or fluorescence using a plate reader. The signal intensity is proportional to the amount of BrdU incorporated and thus to the level of cell proliferation.

-

Experimental Workflow

The following diagram provides a logical workflow for investigating the role of this compound in hypoxia-induced pulmonary hypertension, from the in vivo model to in vitro mechanistic studies.

Conclusion and Future Directions

The evidence strongly implicates this compound as a key mediator in the pathogenesis of hypoxia-induced pulmonary hypertension. Its role in promoting the proliferation of both pulmonary artery smooth muscle and endothelial cells through the ERK1/2 signaling pathway highlights it as a promising target for therapeutic intervention. The detailed methodologies provided in this guide offer a robust framework for researchers to further investigate the intricacies of this compound signaling and to evaluate the efficacy of potential inhibitors.

Future research should focus on the development of specific and potent inhibitors of 15-PGDH to block the production of this compound. Additionally, targeting downstream effectors such as PAR-2 or components of the ERK1/2 pathway could offer alternative therapeutic strategies. A deeper understanding of the upstream regulation of 15-PGDH under hypoxic conditions may also reveal novel points of intervention. Ultimately, modulating the this compound pathway holds significant potential for the development of new treatments to combat the debilitating effects of hypoxia-induced pulmonary hypertension.

References

- 1. 15-PGDH/15-KETE plays a role in hypoxia-induced pulmonary vascular remodeling through ERK1/2-dependent PAR-2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hypoxia activates 15-PGDH and its metabolite this compound to promote pulmonary artery endothelial cells proliferation via ERK1/2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of ERK1/2 in 15-HETE-inhibited apoptosis in pulmonary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. e-century.us [e-century.us]

- 5. Pulmonary artery smooth muscle cell proliferation and migration in fetal lambs acclimatized to high-altitude long-term hypoxia: role of histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Modulation of Pulmonary Vascular Remodeling in Hypoxia: Role of 15-LOX-2/15-HETE-MAPKs Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Changes in the pulmonary arteries of the rat during recovery from hypoxia-induced pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hemodynamic Characterization of Rodent Models of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Untargeted UPLC-MS Profiling Pipeline to Expand Tissue Metabolome Coverage: Application to Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. waters.com [waters.com]

- 12. bio-rad.com [bio-rad.com]

- 13. assaygenie.com [assaygenie.com]

- 14. Expression of 15-hydroxyprostaglandin dehydrogenase and cyclooxygenase-2 in non-small cell lung cancer: Correlations with angiogenesis and prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - SG [thermofisher.com]

- 16. resources.rndsystems.com [resources.rndsystems.com]

- 17. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. BrdU Incorporation Assay to Analyze the Entry into S Phase | Springer Nature Experiments [experiments.springernature.com]

Protease-Activated Receptor 2 (PAR-2) as a Target of 15-KETE Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Protease-Activated Receptor 2 (PAR-2) as a signaling target for 15-keto-eicosatetraenoic acid (15-KETE), a lipid metabolite. While classically activated by serine proteases, emerging evidence indicates that PAR-2 can be modulated by non-proteolytic ligands, including this compound. This document details the known signaling pathways, presents available quantitative data, outlines key experimental protocols, and provides visual representations of the molecular interactions and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in drug development investigating the therapeutic potential of targeting the this compound/PAR-2 axis in various pathological conditions, including inflammation, pain, and hypoxia-induced vascular remodeling.

Introduction to PAR-2 and this compound

Protease-Activated Receptor 2 (PAR-2) is a G protein-coupled receptor (GPCR) belonging to a unique family of receptors that are irreversibly activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a tethered ligand that binds to the receptor, initiating downstream signaling. PAR-2 is widely expressed in various tissues and cell types, including epithelial cells, endothelial cells, immune cells, and neurons, and is implicated in a range of physiological and pathological processes such as inflammation, pain, and tissue repair.[1]

15-keto-eicosatetraenoic acid (this compound) is an eicosanoid, a signaling molecule derived from arachidonic acid. It is produced through the enzymatic activity of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Studies have shown that this compound levels are elevated in certain pathological conditions, such as hypoxia-induced pulmonary hypertension, and that it can exert biological effects through PAR-2.[2] The precise mechanism by which this lipid metabolite activates a receptor canonically targeted by proteases is an area of active investigation.

The this compound/PAR-2 Signaling Pathway

Current evidence suggests that this compound-mediated activation of PAR-2 initiates a signaling cascade that involves G-protein coupling, intracellular calcium mobilization, and the activation of mitogen-activated protein kinase (MAPK) pathways, particularly the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.

G-Protein Coupling and Intracellular Calcium Mobilization

Upon activation by this compound, PAR-2 is thought to couple primarily to Gαq/11 proteins. This coupling leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic calcium levels. This calcium signal is a critical second messenger that activates various downstream effector proteins.

Figure 1: this compound/PAR-2 signaling leading to calcium mobilization.

MAPK/ERK Pathway Activation

A key downstream consequence of this compound-induced PAR-2 signaling is the activation of the ERK1/2 pathway. This activation is crucial for the proliferative effects of this compound. The exact mechanism linking PAR-2 activation to ERK1/2 phosphorylation is complex and can occur through both G-protein-dependent and β-arrestin-dependent pathways. In the context of this compound, the Gαq-PLC-DAG pathway can activate Protein Kinase C (PKC), which in turn can trigger the Raf-MEK-ERK cascade.

Figure 2: Activation of the MAPK/ERK pathway by PAR-2.

Quantitative Data

As of the latest literature review, specific quantitative data for the direct interaction of this compound with PAR-2, such as binding affinity (Kd) or a definitive EC50 value for PAR-2 activation, has not been extensively reported. The available quantitative information primarily pertains to the downstream effects of this compound on cellular processes mediated by PAR-2.

| Parameter | Cell Type | Value | Reference |

| This compound Concentration for Proliferation | Pulmonary Artery Smooth Muscle Cells | 0.1 - 1 µM | [2] |

| ERK1/2 Phosphorylation | Pulmonary Artery Smooth Muscle Cells | Increased at 1 µM this compound | [2] |

Note: The absence of specific binding data highlights a key area for future research to fully characterize the this compound/PAR-2 interaction.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the this compound/PAR-2 signaling pathway.

Calcium Imaging for PAR-2 Activation

This protocol is designed to measure changes in intracellular calcium concentration following stimulation with this compound.

-

Cell Culture: Plate PAR-2 expressing cells (e.g., HEK293 cells stably expressing PAR-2, or primary cells known to express PAR-2) onto glass-bottom dishes suitable for microscopy.

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

-

Wash the cells with fresh HBSS to remove excess dye.

-

-

Imaging:

-

Mount the dish on an inverted fluorescence microscope equipped with a camera and appropriate filter sets for the chosen dye.

-

Acquire a baseline fluorescence signal for a few minutes.

-

Add this compound at the desired concentration to the cells while continuously recording the fluorescence.

-

As a positive control, use a known PAR-2 agonist (e.g., Trypsin or SLIGKV-NH2).

-

As a negative control, use the vehicle for this compound.

-

-

Data Analysis:

-

Measure the change in fluorescence intensity over time.

-

For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two different emission wavelengths.

-

Quantify the peak increase in fluorescence or the area under the curve to determine the magnitude of the calcium response.

-

Figure 3: Workflow for Calcium Imaging Experiment.

Western Blot for ERK1/2 Phosphorylation

This protocol is used to detect the phosphorylation of ERK1/2 as a marker of MAPK pathway activation.

-

Cell Culture and Treatment:

-

Grow PAR-2 expressing cells to near confluence in culture plates.

-

Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.

-

Treat the cells with this compound at various concentrations and for different time points. Include positive (e.g., Trypsin) and negative (vehicle) controls.

-

-

Protein Extraction:

-

Wash the cells with ice-cold Phosphate Buffered Saline (PBS).

-